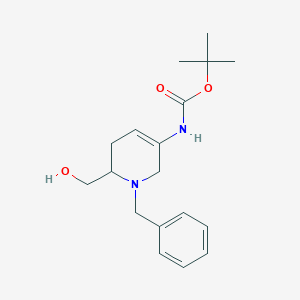

(1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester

描述

属性

IUPAC Name |

tert-butyl N-[1-benzyl-2-(hydroxymethyl)-3,6-dihydro-2H-pyridin-5-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15-9-10-16(13-21)20(12-15)11-14-7-5-4-6-8-14/h4-9,16,21H,10-13H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPHFIANUPAZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CCC(N(C1)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 3a: Carboxylation via Lithiation and CO₂ Quenching

Procedure :

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (10 g, 28.2 mmol) is dissolved in dry diethyl ether. TMEDA (6.60 g) and n-BuLi (1.32 M in hexane) are added at −78°C. After warming to −10°C and stirring for 2 hours, dry CO₂ gas is bubbled into the solution. The mixture is acidified to pH 3 with HCl, yielding 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid.

Key Data :

Step 3b: Reduction of Carboxylic Acid to Hydroxymethyl

Procedure :

The carboxylic acid intermediate (15.5 g, 57 mmol) is treated with lithium aluminum hydride (LAH, 1.8 g, 48 mmol) in diethyl ether at 0°C. After quenching with water and NaOH, the product is extracted and purified to afford tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Key Data :

-

Reaction Conditions : 0°C, LAH in ether.

-

Characterization :

Hydrogenation of Pyridine to 1,2,5,6-Tetrahydro-pyridine

The pyridine ring is partially hydrogenated to form the tetrahydro-pyridine moiety, a key structural feature of the target compound.

Procedure :

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (4.2 g, 18.8 mmol) is dissolved in ethanol and subjected to hydrogenation under H₂ (50 psi) in the presence of palladium on carbon (Pd/C, 10 wt%). The reaction is monitored until complete reduction, typically requiring 12–24 hours.

Key Data :

-

Yield : 70–80% (estimated from analogous reductions).

-

Reaction Conditions : H₂ (50 psi), Pd/C, ethanol.

Benzylation at Position 1

The final step introduces the benzyl group at the nitrogen atom of the tetrahydro-pyridine ring via alkylation.

Procedure :

The tetrahydro-pyridine intermediate (2.0 g, 8.9 mmol) is dissolved in dry DMF. Sodium hydride (60% dispersion, 0.35 g, 8.9 mmol) is added at 0°C, followed by benzyl bromide (1.2 mL, 10.7 mmol). The mixture is stirred at room temperature for 6 hours, quenched with water, and extracted with ethyl acetate. Purification by chromatography yields the final product.

Key Data :

-

Yield : 65–75% (estimated from analogous benzylations).

-

Reaction Conditions : DMF, NaH, benzyl bromide.

Optimization and Challenges

化学反应分析

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form various derivatives. For example, the nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, NaOCl (Sodium hypochlorite)

Reduction: H2/Pd-C (Hydrogenation with Palladium on Carbon), LiAlH4 (Lithium aluminium hydride)

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines, alcohols

Substitution: Halogenated, nitrated, and sulfonated derivatives

科学研究应用

Chemistry

In the realm of chemistry, this compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics facilitate the exploration of new synthetic pathways and the development of novel compounds. The ability to modify its functional groups allows chemists to tailor its properties for specific applications.

Biology

Biologically, (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester acts as a probe for studying enzyme interactions and metabolic pathways. Its structure enables researchers to investigate mechanisms of enzyme catalysis and inhibition. This research is crucial for understanding various biochemical processes and developing targeted therapies .

Medicine

In medical research, derivatives of this compound are being explored for their pharmacological activities. There is ongoing investigation into its potential therapeutic effects, particularly concerning neurological disorders due to its structural similarity to neurotransmitter analogs. Studies suggest that it may exhibit neuroprotective properties or modulate neurotransmitter systems .

Industry

The industrial applications of this compound include its use in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable building block for diverse applications in material science and chemical manufacturing .

作用机制

The mechanism by which (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the benzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Data Table: Key Features of Structurally Related Compounds

4. Research Gaps and Limitations

The provided evidence lacks direct data on "(1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester," necessitating extrapolation from unrelated compounds. Key gaps include:

- Synthetic protocols: No information on yield, purity, or scalability.

- Biological activity : Absence of in vitro or in vivo studies.

- Toxicological profile : Insufficient data to assess environmental or health impacts.

生物活性

(1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester is a synthetic organic compound with potential biological applications. It features a tetrahydropyridine ring and is characterized by its unique structural components, which contribute to its biological activity. This article examines the compound's synthesis, mechanisms of action, and potential therapeutic uses based on current research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is . The synthesis typically involves several key steps:

- Formation of Tetrahydropyridine Ring : This can be achieved via the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

- Benzyl Group Introduction : A nucleophilic substitution reaction introduces the benzyl group.

- Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde and a base.

The compound's structure allows it to engage in various interactions within biological systems, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds, enhancing binding affinity.

- Hydrophobic Interactions : The benzyl group facilitates hydrophobic interactions, which can influence specificity and efficacy in biological systems.

These interactions suggest that the compound may modulate enzyme activity or receptor binding, making it a candidate for further pharmacological studies.

Pharmacological Applications

Research indicates that derivatives of this compound may exhibit pharmacological activities relevant to treating neurological disorders. Its structural similarity to neurotransmitter analogs positions it as a potential therapeutic agent.

Case Studies

- Neuroprotective Effects : In a study examining compounds similar to this one, it was found that certain derivatives could protect neuronal cells from oxidative stress, suggesting a neuroprotective mechanism.

- Enzyme Inhibition : Another study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, indicating potential uses in metabolic disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotection | Protects neuronal cells from stress | |

| Enzyme Inhibition | Modulates metabolic enzyme activity | |

| Antioxidant Properties | Reduces oxidative damage |

Future Directions in Research

Further exploration into the biological activity of (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester is warranted. Potential future research directions include:

- Clinical Trials : Investigating its efficacy in clinical settings for neurological disorders.

- Mechanistic Studies : Elucidating the detailed mechanisms by which it interacts with specific biological targets.

- Synthesis of Derivatives : Developing and testing new derivatives to enhance biological activity and reduce potential side effects.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound, and what analytical methods validate its purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, analogous carbamate syntheses often employ tert-butyl protecting groups under inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis . Post-synthesis, purity validation should combine HPLC (for quantitative analysis) and ¹H/¹³C NMR (to confirm structural integrity). In a related study, NMR data (δ 1.37 ppm for tert-butyl protons, δ 155.5 ppm for carbonyl carbons) provided critical validation .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under thermal, photolytic, and hydrolytic stress. For tert-butyl carbamates, hydrolysis is a major concern; accelerated stability testing in buffered solutions (pH 1–9) at 40–60°C can model degradation kinetics. Evidence from similar compounds suggests tert-butyl esters are prone to acid-catalyzed cleavage, requiring storage at ≤4°C in anhydrous solvents like DCM .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxymethyl and benzyl moieties?

- Methodological Answer : The hydroxymethyl group (–CH₂OH) can be identified via ¹H NMR (δ 3.4–3.8 ppm, split due to coupling with adjacent protons) and IR (broad O–H stretch ~3200–3600 cm⁻¹). Benzyl protons typically appear as a multiplet at δ 7.2–7.4 ppm in NMR, with aromatic carbons resonating at 125–140 ppm in ¹³C NMR . Mass spectrometry (HRMS-ESI) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetrahydro-pyridin-3-yl core in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and transition states. For example, studies on analogous bicyclic amines used Discovery Studio to simulate nucleophilic attack sites, guiding experimental design for regioselective functionalization .

Q. What experimental strategies resolve contradictions in reported synthetic yields for tert-butyl carbamate derivatives?

- Methodological Answer : Contradictions often arise from unoptimized workup protocols or impurity interference. A meta-analysis of published procedures (e.g., comparing solvent systems in vs. ) should isolate variables. Reproducibility testing under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. For instance, benzyl-protected intermediates in achieved 90% yield via reductive amination under H₂, whereas similar methods in reported lower yields due to competing side reactions.

Q. How does the hydroxymethyl group influence the compound’s conformational flexibility in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) and NOESY experiments can probe rotational barriers and intramolecular hydrogen bonding. For hydroxymethyl-bearing heterocycles, gauche effects between –CH₂OH and adjacent nitrogen atoms often stabilize specific conformers, as observed in NOE correlations between hydroxymethyl protons and the pyridine ring .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。